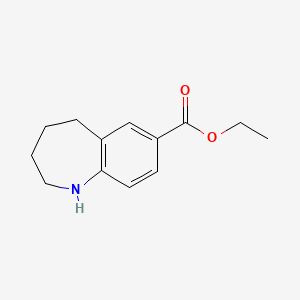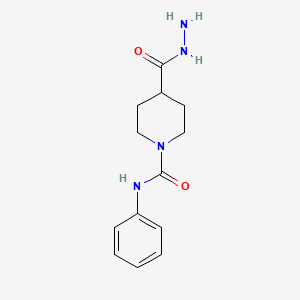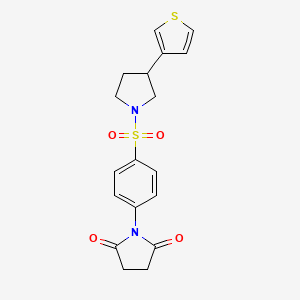
2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid” is a chemical compound with the CAS Number: 1823403-05-9 . It has a molecular weight of 214.14 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name of the compound is “this compound” and its InChI Code is "1S/C6H6N4O5/c7-5(13)3-1-9(2-4(11)12)8-6(3)10(14)15/h1H,2H2,(H2,7,13)(H,11,12)" .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . Its molecular weight is 214.14 .Applications De Recherche Scientifique
Chemical Synthesis and Characterization
2-(4-Carbamoyl-3-nitro-1H-pyrazol-1-yl)acetic acid and its derivatives are instrumental in chemical synthesis, offering pathways to diverse heterocyclic compounds. The reaction of related compounds with different electrophiles leads to various cyclic products, with the reaction outcomes being highly sensitive to the reagents and the reaction medium's acidity. This enables the controlled production of unique bicyclic heterocycles from a single starting material, presenting a broad scope for creating structurally diverse compounds (Smyth et al., 2007).
Corrosion Inhibition
Derivatives of this compound show potential as corrosion inhibitors, particularly for protecting metals like mild steel in acidic environments. Research indicates high inhibition efficiency, adherence to the Langmuir adsorption isotherm, and the ability to act as mixed-type inhibitors. Theoretical and experimental approaches confirm the protective layer formation on metal surfaces, highlighting the compound's utility in industrial applications (Lgaz et al., 2018).
Coordination Chemistry
This compound-related compounds demonstrate significant roles in coordination chemistry, particularly with lanthanides. Research reveals the formation of one-dimensional chain complexes and varied coordination modes of carboxylate groups, crucial for understanding metal-ligand interactions. The distinct behavior in solid-state and solution-state underscores the compound's relevance in materials science and catalysis (Chen et al., 2013).
Antibacterial and Antifungal Applications
Derivatives of this compound exhibit promising antibacterial and antifungal properties. These compounds, upon synthesis and structural characterization, show significant inhibitory activity against various bacterial and fungal strains, indicating their potential in developing new antimicrobial agents (Dhaduk & Joshi, 2022).
Safety and Hazards
Propriétés
IUPAC Name |
2-(4-carbamoyl-3-nitropyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O5/c7-5(13)3-1-9(2-4(11)12)8-6(3)10(14)15/h1H,2H2,(H2,7,13)(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRSRVTYUVGDAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[5-(Trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2578678.png)
![1-(2,4-Dimethoxyphenyl)-3-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2578680.png)


![N-([2,3'-bipyridin]-4-ylmethyl)-4-(methylthio)benzamide](/img/structure/B2578685.png)



![1-(1-(3-Methoxybenzyl)piperidin-4-yl)-3-methyl-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2578691.png)
![N-(1-benzylpiperidin-4-yl)-3-((5,5-dioxido-3a,4,6,6a-tetrahydrothieno[3,4-d]thiazol-2-yl)amino)-4-methylbenzamide](/img/structure/B2578693.png)

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2578697.png)
![4,7-Dimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2578698.png)
